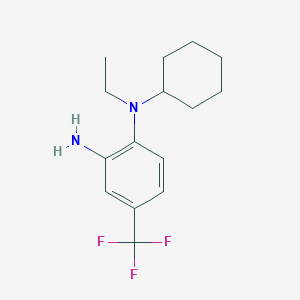

N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N-cyclohexyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2/c1-2-20(12-6-4-3-5-7-12)14-9-8-11(10-13(14)19)15(16,17)18/h8-10,12H,2-7,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLCICLXYIDJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Step 1: Introduction of the trifluoromethyl group onto the benzene ring, usually via electrophilic trifluoromethylation or starting from trifluoromethyl-substituted precursors.

- Step 2: Formation of the benzene-1,2-diamine core with appropriate substitution patterns.

- Step 3: Selective N1-substitution with cyclohexyl and ethyl groups through controlled amination reactions.

This sequence ensures regioselective functionalization and preserves the integrity of the diamine moiety.

Detailed Synthetic Routes

Metallaphotoredox Catalysis for Amination

Recent advances employ nickel/photoredox-catalyzed multicomponent amination to construct complex N-substituted anilines bearing trifluoromethyl groups:

- A four-component coupling involves nitroarenes, tertiary alkylamines, redox-active esters, and 3,3,3-trifluoropropene.

- This method enables the formation of N-alkyl anilines with trifluoromethyl substitution in good yields (~76%) under mild conditions.

- Key reagents: Ni salt, iridium photocatalyst, Hantzsch ester.

- The process exhibits high chemo- and regioselectivity, crucial for preparing N1-substituted benzene-1,2-diamines.

- Mechanistic studies reveal radical intermediates and nickel-mediated homolysis steps facilitating the selective N-substitution.

Metal-Free Catalyzed Amination and Cyclization

Alternative green chemistry approaches avoid metals:

- One-pot synthesis using trialkylamines (e.g., triethylamine) with benzene-1,2-diamine derivatives and phenylmethanamine analogs under dry, metal-free conditions.

- Microwave-assisted reactions catalyzed by acetic acid or ammonium chloride to promote cyclization and C–N bond formation.

- These methods provide efficient access to N-substituted benzene-1,2-diamines with excellent yields and reduced environmental impact.

- Reaction conditions typically involve mild heating (80–120 °C) and environmentally friendly solvents or solvent-free systems.

Classical Nucleophilic Substitution

- Starting from 4-(trifluoromethyl)benzene-1,2-diamine, N-alkylation is achieved using alkyl halides or alkylating agents in the presence of bases such as N-ethyl-N,N-diisopropylamine.

- Reactions are performed in polar aprotic solvents like N,N-dimethylformamide at controlled temperatures (~20 °C to 100 °C).

- Purification involves extraction and chromatography to isolate the desired N1-cyclohexyl-N1-ethyl derivative.

- This method requires careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Metallaphotoredox Catalysis | Ni salt, Ir photocatalyst, Hantzsch ester, 3,3,3-trifluoropropene, nitroarenes | ~76 | High selectivity, mild conditions | Requires specialized catalysts |

| Metal-Free One-Pot Synthesis | Trialkylamine, benzene-1,2-diamine, acetic acid, microwave heating | 70–85 | Environmentally friendly, simple | Limited substrate scope |

| Classical Nucleophilic Substitution | Alkyl halides, N-ethyl-N,N-diisopropylamine, DMF, 20–100 °C | Variable | Straightforward, well-established | Risk of side reactions, longer times |

Research Findings and Optimization Notes

- The metallaphotoredox method is notable for enabling modular synthesis with trifluoromethyl incorporation at the core structure, facilitating pharmaceutical development.

- Radical scavenger experiments confirm the involvement of radical intermediates, guiding reaction optimization for yield and purity.

- Metal-free methods are gaining traction due to sustainability concerns, with microwave-assisted protocols significantly reducing reaction times.

- Classical alkylation remains a reliable fallback but requires rigorous purification steps to achieve high purity.

- Continuous flow reactors have been suggested for industrial scale-up to improve reproducibility and throughput.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds with altered functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine would depend on its specific application. For example:

Biological Activity: The compound may interact with specific enzymes or receptors, altering their activity and leading to a biological response.

Chemical Reactivity: The trifluoromethyl group can influence the compound’s reactivity by altering electron density on the aromatic ring, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Trifluoromethyl Group Influence: The -CF₃ group enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. This is critical in derivatives like the target compound and N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, where -CF₃ improves reaction regioselectivity . Lipophilicity: Compared to nitro (-NO₂) or methoxy (-OMe) substituents (e.g., in ’s derivatives), -CF₃ increases metabolic stability and membrane permeability, making it favorable in drug design .

N-Substituent Variability: Cyclohexyl-ethyl vs. In contrast, benzyl groups (e.g., in ) enhance π-π stacking in CFTR activators . Aromatic vs. Aliphatic Amines: Derivatives with aromatic N-substituents (e.g., phenyl in ) exhibit stronger hydrogen-bonding capacity, whereas aliphatic groups (cyclohexyl-ethyl) may improve solubility in nonpolar solvents .

Biological Activity

N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine is a compound of growing interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, toxicity studies, and potential therapeutic applications.

- Molecular Formula : C15H21F3N2

- Molar Mass : 286.34 g/mol

- CAS Number : 1039998-93-0

- Synonyms : N1-Cyclohexyl-N1-ethyl-2-(trifluoromethyl)-1,4-benzenediamine

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Pharmacological Effects

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to their unique electronic properties. This compound may interact with specific enzymes or receptors, potentially leading to therapeutic applications in pharmacology.

2. Toxicity Studies

Toxicological evaluations have shown that this compound can cause various effects depending on the dose and duration of exposure:

- Acute Toxicity : In studies involving oral administration in rodents, clinical signs of toxicity included behavioral changes such as "burrowing in bedding" and "rubbing face with forepaws" at higher doses (≥400 mg/kg) .

- Chronic Toxicity : Long-term exposure studies have indicated possible carcinogenic effects, with benign and malignant neoplastic lesions observed in multiple organs (e.g., liver, adrenal gland) in animal models . The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg based on kidney effects at higher doses .

3. Potential Therapeutic Applications

The structural characteristics of this compound suggest its potential utility in several therapeutic areas:

Case Study 1: Toxicological Assessment

A comprehensive study conducted on F344/N rats assessed the effects of this compound over a 14-day period. The findings revealed dose-dependent increases in liver and kidney weights at doses ≥50 mg/kg. Notably, minimal to mild hypertrophy of hepatocytes was reported .

| Dose (mg/kg) | Liver Weight Change | Kidney Weight Change | Observed Effects |

|---|---|---|---|

| 0 | Baseline | Baseline | None |

| 10 | No change | No change | None |

| 50 | Increased | No significant change | Mild hypertrophy |

| 400 | Increased | Increased | Behavioral changes |

| 1000 | Significant increase | Significant increase | Mortality observed |

Case Study 2: Carcinogenic Potential

In a study involving B6C3F1 mice, the compound was administered at varying doses over a prolonged period. Results indicated a significant incidence of liver tumors at higher doses, suggesting a need for further investigation into its mechanisms of action and long-term effects .

Q & A

Q. How to design SAR studies integrating synthetic flexibility and high-throughput screening?

- Workflow :

Parallel Synthesis : Use Ugi or Click chemistry to generate analogs (e.g., varying N-alkyl groups).

Automated Screening : 96-well plate assays with fluorescence-based readouts (e.g., kinase inhibition).

Data Integration : QSAR models (e.g., CoMFA) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.